![molecular formula C24H41NO5 B14229672 N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine CAS No. 731860-78-9](/img/structure/B14229672.png)
N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a tyrosine backbone modified with a hydroxypropyl group and a dodecyloxy chain, which imparts distinct physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine typically involves the reaction of tyrosine with 2-hydroxy-3-(dodecyloxy)propyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of tyrosine attacks the electrophilic carbon of the chloride compound, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors and microwave-assisted synthesis are potential methods to enhance yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions: N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction can regenerate the hydroxyl group.
Scientific Research Applications
N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a surfactant in various chemical processes.
Biology: The compound is used in studies related to cell membrane interactions due to its amphiphilic nature.
Industry: It is utilized in the production of specialty chemicals and as an additive in cosmetic formulations.
Mechanism of Action
The mechanism by which N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine exerts its effects involves its interaction with biological membranes. The amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
- N-[2-Hydroxy-3-(octyloxy)propyl]tyrosine
- N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine
- N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine
Comparison: N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine is unique due to its specific dodecyloxy chain length, which imparts distinct hydrophobic properties compared to its shorter or longer chain analogs. This affects its solubility, membrane interaction, and overall bioactivity, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
731860-78-9 |
|---|---|
Molecular Formula |
C24H41NO5 |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
(2S)-2-[(3-dodecoxy-2-hydroxypropyl)amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H41NO5/c1-2-3-4-5-6-7-8-9-10-11-16-30-19-22(27)18-25-23(24(28)29)17-20-12-14-21(26)15-13-20/h12-15,22-23,25-27H,2-11,16-19H2,1H3,(H,28,29)/t22?,23-/m0/s1 |
InChI Key |
RLKNEAWSMFTUDC-WCSIJFPASA-N |
Isomeric SMILES |
CCCCCCCCCCCCOCC(CN[C@@H](CC1=CC=C(C=C1)O)C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCOCC(CNC(CC1=CC=C(C=C1)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


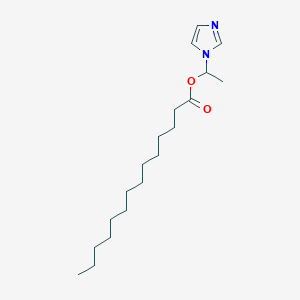
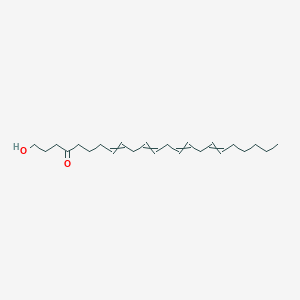
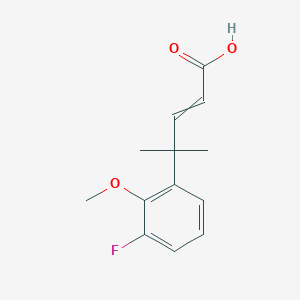
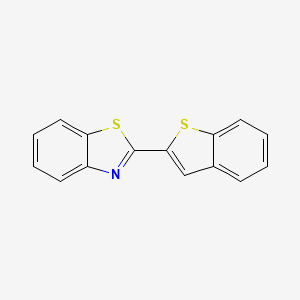
![Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane](/img/structure/B14229616.png)
![3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14229622.png)
![1-[3-(Dimethylamino)phenyl]butane-1,3-dione](/img/structure/B14229628.png)
![Hydroperoxide, 1-[2-(4-methoxyphenyl)ethyl]-1,2-dimethylpropyl](/img/structure/B14229640.png)
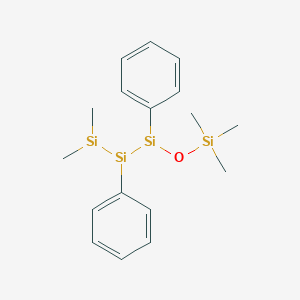
![3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine]](/img/structure/B14229661.png)
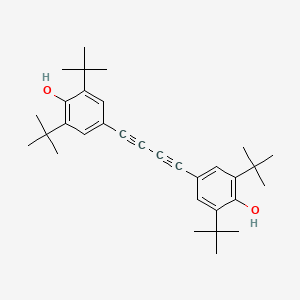

![{4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile](/img/structure/B14229680.png)

